
Androgen receptor antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アンドロゲン受容体拮抗薬は、アンドロゲン受容体に結合することでアンドロゲンの作用を阻害する化合物です。 アンドロゲン受容体拮抗薬 1 は、アンドロゲン受容体を阻害することで前立腺がんの治療に大きな可能性を示す非ステロイド系化合物です。アンドロゲン受容体は、この病気の進行に重要な役割を果たしています。 .
準備方法
合成経路と反応条件: アンドロゲン受容体拮抗薬 1 の合成は、容易に入手可能な出発物質から始まる一連の化学反応を伴います。 一般的な合成経路の1つには、式Vの化合物を環化反応させて式VIの化合物を得ることが含まれます。 . 反応条件は通常穏和であり、プロセスは高い原子利用率を持つように設計されています。
工業生産方法: 工業生産においては、アンドロゲン受容体拮抗薬 1 の合成は、出発物質の立体化学を制御することで最適化できます。 これにより、化合物とその単一異性体の指向性合成が可能になり、プロセスが簡素化され、大規模生産に適したものになります。 .
3. 化学反応解析
反応の種類: アンドロゲン受容体拮抗薬 1 は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴います。
置換: この反応は、1つの原子または原子群を別の原子または原子群と置き換えることを伴います。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な試薬には、ハロゲンと求核剤があり、塩基性または酸性条件で使用されます。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。 .
4. 科学研究への応用
アンドロゲン受容体拮抗薬 1 は、幅広い科学研究の応用範囲を持ちます。
化学: アンドロゲン受容体阻害のメカニズムを研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスにおけるアンドロゲン受容体の役割を調査するために使用されます。
医学: 前立腺がんや他のアンドロゲン依存性疾患の治療に使用されます。
化学反応の分析
Types of Reactions: Androgen receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
Androgen receptor antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of androgen receptor inhibition.
Biology: It is used to investigate the role of androgen receptors in cellular processes.
Medicine: It is used in the treatment of prostate cancer and other androgen-dependent diseases.
Industry: It is used in the development of new therapeutic agents targeting the androgen receptor
作用機序
アンドロゲン受容体拮抗薬 1 は、アンドロゲン受容体のリガンド結合ドメインに結合することでその効果を発揮します。これにより、受容体が核に移行してDNA上のアンドロゲン応答エレメントに結合することが阻害されます。 その結果、アンドロゲン応答遺伝子の転写が阻害され、アンドロゲン依存性細胞の増殖が減少します。 .
類似化合物:
エンザルタミド: アンドロゲン受容体への強い結合親和性を有する第2世代非ステロイド系アンドロゲン受容体拮抗薬。
アパルタミド: 前立腺がんの治療に使用される別の第2世代非ステロイド系アンドロゲン受容体拮抗薬。
ビカルタミド: 第1世代非ステロイド系アンドロゲン受容体拮抗薬。
独自性: アンドロゲン受容体拮抗薬 1 は、アンドロゲン受容体に高い特異性と親和性で結合する能力においてユニークです。 一部の第1世代拮抗薬とは異なり、部分的アゴニスト活性を示さないため、アンドロゲン受容体シグナル伝達の阻害においてより効果的です。 .
類似化合物との比較
Enzalutamide: A second-generation non-steroidal androgen receptor antagonist with a strong binding affinity to the androgen receptor.
Apalutamide: Another second-generation non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.
Bicalutamide: A first-generation non-steroidal androgen receptor antagonist.
Uniqueness: Androgen receptor antagonist 1 is unique in its ability to bind to the androgen receptor with high specificity and affinity. Unlike some first-generation antagonists, it does not exhibit partial agonist activity, making it more effective in inhibiting androgen receptor signaling .
特性
IUPAC Name |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c1-20(2)18(25-17(28)14-11-24-26(12-14)7-8-27)21(3,4)19(20)29-15-6-5-13(10-23)16(22)9-15/h5-6,9,11-12,18-19,27H,7-8H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJNHDLYWZTKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CN(N=C3)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2656096.png)
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2656097.png)
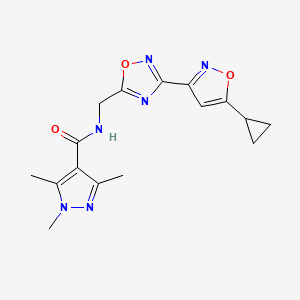
![N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide](/img/structure/B2656101.png)
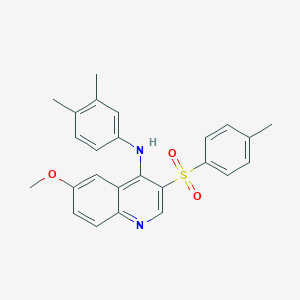
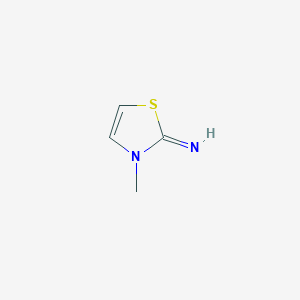
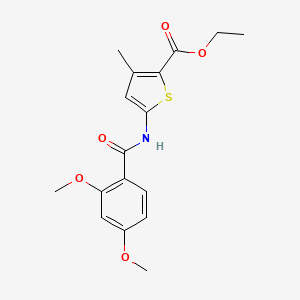
![ethyl 2-(5-nitrothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2656108.png)
![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)
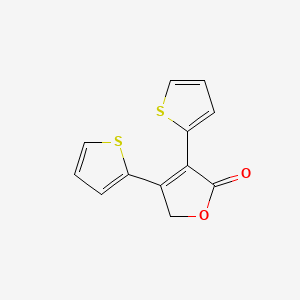
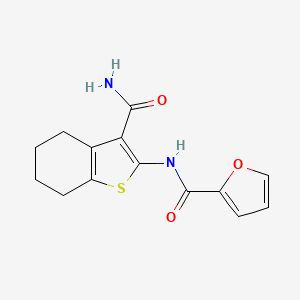
![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2656113.png)


